8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Overview
Description
The compound “8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one” is a complex organic molecule. It is also known as N- (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)-N- (5- (piperazin-1-yl)pyridin-2-yl)nitrous amide .
Scientific Research Applications
Quality Control and Synthesis
The compound is used in the quality control of palbociclib, a drug indicated for breast cancer treatment. In a study, it was separated from the bulk drug and identified as a related substance. The study explored its synthesis and structure elucidation, enhancing the understanding of palbociclib's quality control (Du, 2015).
Drug Impurity Analysis
In another research, it was identified as a process-related impurity in palbociclib. The study developed a method for the determination of impurities in palbociclib, which is critical for ensuring the drug's quality and safety (Ma et al., 2016).
Protonation and Structure Study
A theoretical study focused on the geometry, protonation, and chemical shifts of this compound. It was found that in the active site of its target enzyme, the compound exists as a cation protonated on the nitrogen atom of the pyridine ring. This research contributes to the understanding of its behavior in biological systems (Alkorta & Elguero, 2014).
Application in Cancer Therapy and Imaging
The compound has been evaluated for its potential in cancer therapy. Specifically, it was studied as a Cdk4 inhibitor for tumor cell treatment and tumor imaging, highlighting its role in inhibiting cell proliferation pathways in neoplasias (Graf et al., 2009).
Blood-Brain Barrier Studies
Its interaction with the blood-brain barrier was studied in the context of treating brain tumors. The study investigated the mechanisms limiting the effectiveness of palbociclib therapy in an orthotopic xenograft model, providing insights into drug delivery challenges in brain cancer treatment (Parrish et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been identified as selective inhibitors of the cyclin-dependent kinases cdk4 and cdk6 .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of CDK4 and CDK6, which are key regulators of cell cycle progression .
Biochemical Pathways
If it inhibits cdk4 and cdk6, it would likely impact the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
If it acts as a CDK4/6 inhibitor, it could potentially halt cell cycle progression, thereby inhibiting cell proliferation .
properties
IUPAC Name |
8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMRZESJXFABIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one | |
CAS RN |
2204863-06-7 | |
Record name | 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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